Lanosta-8,24-dien-3-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lanosta-8,24-dien-3-ol can be synthesized through several methods. One common synthetic route involves the hydroborylation of olefin, followed by oxidation using pyridinium chlorochromate to yield the desired product . Another method involves the use of Saccharomyces cerevisiae, a type of yeast, to express specific genes from Ganoderma lucidum, leading to the biosynthesis of lanosterol .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as fungi. The compound can also be produced through biotechnological methods, including the use of genetically engineered microorganisms to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Lanosta-8,24-dien-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ganoderic acids, which are highly oxygenated derivatives.
Reduction: Lanosterol can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: Under acidic conditions, lanosterol can undergo allylic rearrangement, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include pyridinium chlorochromate and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Acidic conditions, such as the use of ethanol and other solvents, facilitate substitution reactions.
Major Products Formed
Oxidation: Ganoderic acids and other oxygenated derivatives.
Reduction: Various reduced forms of lanosterol.
Substitution: Substituted lanosterol derivatives, including ethoxylanosta-8,23-dien-3β-ol.
Scientific Research Applications
Lanosta-8,24-dien-3-ol has a wide range of scientific research applications:
Mechanism of Action
Lanosta-8,24-dien-3-ol exerts its effects through several mechanisms:
Biosynthesis Pathway: It is a precursor in the cholesterol biosynthetic pathway, where it undergoes enzymatic transformations to produce cholesterol and other sterols.
Molecular Targets: Lanosterol targets enzymes involved in sterol biosynthesis, including lanosterol synthase and other related enzymes.
Pathways Involved: The compound is involved in the regulation of sterol homeostasis and cellular membrane integrity.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: A well-known sterol that is biosynthesized from lanosterol.
Ganoderic Acids: Oxygenated derivatives of lanosterol with significant pharmacological activities.
Euphol: Another member of the lanosta-8,24-dien-3-ol family with similar properties.
Uniqueness
This compound is unique due to its role as a key intermediate in the biosynthesis of steroids. Its ability to undergo various chemical transformations and its wide range of applications in different fields make it a compound of significant interest .
Properties
IUPAC Name |
4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHGCLMLTWQZNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859110 | |
Record name | Lanosta-8,24-dien-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
514-46-5, 514-47-6 | |
Record name | TIRUCALLOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403164 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Euphadienol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36571 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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